molecular formula C20H28N2O6 B12497239 4-Benzyl 1-(tert-butyl) 2-methyl 1,4-diazepane-1,2,4-tricarboxylate

4-Benzyl 1-(tert-butyl) 2-methyl 1,4-diazepane-1,2,4-tricarboxylate

Cat. No.: B12497239
M. Wt: 392.4 g/mol
InChI Key: MVWWQQBCDUUNCA-UHFFFAOYSA-N
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Description

4-Benzyl 1-(tert-butyl) 2-methyl 1,4-diazepane-1,2,4-tricarboxylate is a complex organic compound with a unique structure that includes a diazepane ring, benzyl, tert-butyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl 1-(tert-butyl) 2-methyl 1,4-diazepane-1,2,4-tricarboxylate typically involves multiple steps. One common method starts with the preparation of the diazepane ring, followed by the introduction of the benzyl, tert-butyl, and methyl groups through various organic reactions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl 1-(tert-butyl) 2-methyl 1,4-diazepane-1,2,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Benzyl 1-(tert-butyl) 2-methyl 1,4-diazepane-1,2,4-tricarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl 1-(tert-butyl) 2-methyl 1,4-diazepane-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, 4-Benzyl 1-(tert-butyl) 2-methyl 1,4-diazepane-1,2,4-tricarboxylate has unique structural features that may confer distinct chemical and biological properties. For example, the presence of the benzyl group may enhance its binding affinity to certain targets, while the tert-butyl group may increase its stability and solubility.

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-O-methyl 1,4-diazepane-1,2,4-tricarboxylate

InChI

InChI=1S/C20H28N2O6/c1-20(2,3)28-19(25)22-12-8-11-21(13-16(22)17(23)26-4)18(24)27-14-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14H2,1-4H3

InChI Key

MVWWQQBCDUUNCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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